6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid
Overview
Description
6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 3rd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of an indazole derivative followed by the introduction of the methoxycarbonyl and carboxylic acid groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The methoxycarbonyl group can be introduced using methyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in aqueous or organic solvents.
Major Products
Substitution: Formation of 6-substituted derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of indazole derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the functional groups on the indazole ring play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxylic acid
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-4-methoxy-1H-indazole
Comparison
Compared to similar compounds, 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the indazole ring. This dual functionality enhances its versatility in chemical reactions and its potential biological activities. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(16)5-2-4(11)3-6-7(5)8(9(14)15)13-12-6/h2-3H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBOKBAXVCRVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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